molecular formula C21H16N2O4S B2822232 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 921869-47-8

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2822232
CAS No.: 921869-47-8
M. Wt: 392.43
InChI Key: KDGSCEOQILTUNV-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a methoxybenzofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Benzofuran: The thiazole intermediate is then coupled with a benzofuran derivative, which can be synthesized via a cyclization reaction of a suitable phenol derivative.

    Acetylation: The final step involves the acetylation of the amine group on the thiazole ring using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate temperatures.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.

    Reduction: Formation of 4-(1-hydroxyethyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the benzofuran and thiazole moieties, which may confer a broader spectrum of biological activities and potential therapeutic applications compared to compounds containing only one of these moieties.

Properties

IUPAC Name

4-acetyl-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-12(24)13-6-8-14(9-7-13)20(25)23-21-22-16(11-28-21)18-10-15-4-3-5-17(26-2)19(15)27-18/h3-11H,1-2H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGSCEOQILTUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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